6-azaspiro[3.4]octane hydrochloride
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Overview
Description
6-azaspiro[34]octane hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is often produced in bulk by chemical companies specializing in heterocyclic building blocks .
Chemical Reactions Analysis
Types of Reactions
6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is used for reduction reactions . Triethylamine in dichloromethane is used for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce spirocyclic ketones, while reduction reactions may yield spirocyclic amines .
Scientific Research Applications
6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Similar in structure but lacks the hydrochloride group.
6-azaspiro[2.5]octane hydrochloride: Similar spirocyclic structure but with a different ring size.
2-oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the ring structure.
Uniqueness
6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride group.
Properties
IUPAC Name |
6-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(3-1)4-5-8-6-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLSELNUPJKIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414885-18-9 |
Source
|
Record name | 6-azaspiro[3.4]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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